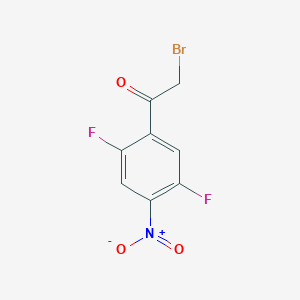

2',5'-Difluoro-4'-nitrophenacyl bromide

Description

2',5'-Difluoro-4'-nitrophenacyl bromide (C₈H₄BrF₂NO₃, molecular weight: 288.03 g/mol) is a brominated aromatic ketone derivative featuring a nitro group at the 4' position and fluorine atoms at the 2' and 5' positions on the benzene ring. This compound belongs to the phenacyl bromide family, which is widely utilized in organic synthesis, particularly in protecting groups for carboxylic acids and as intermediates in pharmaceutical development.

Properties

IUPAC Name |

2-bromo-1-(2,5-difluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-6(11)7(12(14)15)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZLOZBBIHMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 2’,5’-Difluoro-4’-nitrophenacyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 2’,5’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-4’-nitrophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the phenacyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The phenacyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Reduction: Formation of 2’,5’-Difluoro-4’-aminophenacyl bromide.

Oxidation: Formation of 2’,5’-Difluoro-4’-nitrobenzoic acid or corresponding ketones.

Scientific Research Applications

2’,5’-Difluoro-4’-nitrophenacyl bromide has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Material Science: Employed in the development of advanced materials with specific properties.

Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-4’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (fluorine and nitro) enhances the electrophilic nature of the phenacyl bromide, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological assays.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2',5'-difluoro-4'-nitrophenacyl bromide with its closest analogs:

Key Observations :

- Fluorine Effects: The introduction of fluorine atoms at the 2' and 5' positions in the target compound increases molecular weight and polarity compared to 4'-nitrophenacyl bromide.

- Melting Point : While 4'-nitrophenacyl bromide has a defined melting range (94–99°C), fluorinated analogs like this compound are expected to exhibit higher melting points due to increased intermolecular interactions (e.g., dipole-dipole forces) .

- Sepantronium Bromide: Though structurally distinct, this compound highlights the biological relevance of brominated nitroaromatics.

Biological Activity

2',5'-Difluoro-4'-nitrophenacyl bromide (DFNB) is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

Chemical Structure:

- Molecular Formula: CHBrFNO

- CAS Number: 1806389-06-9

Synthesis:

The synthesis of DFNB generally involves the bromination of 2',5'-difluoro-4'-nitrophenacyl chloride. The reaction conditions are crucial for achieving high yield and purity, typically utilizing reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane .

DFNB exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles such as amino acids in proteins. The presence of the nitro group enhances its reactivity, making it a potential candidate for modifying biomolecules .

Key Mechanisms:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles (e.g., amines), leading to various substituted derivatives.

- Reduction and Oxidation Reactions: DFNB can undergo reduction to form amines or oxidation to produce carboxylic acids .

Antimicrobial Properties

Recent studies have indicated that DFNB possesses antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or interfering with metabolic pathways .

Anticancer Potential

DFNB has been investigated for its anticancer properties, particularly in inhibiting tumor cell growth. In vitro studies have shown that DFNB can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

-

Study on Bacterial Inhibition:

- Objective: To evaluate the antimicrobial efficacy of DFNB against E. coli and S. aureus.

- Method: Disk diffusion method was employed.

- Results: DFNB showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.

-

Anticancer Activity Assessment:

- Objective: To assess the cytotoxic effects of DFNB on breast cancer cell lines (MCF-7).

- Method: MTT assay was utilized to measure cell viability.

- Results: DFNB reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Research Applications

DFNB has diverse applications in scientific research:

- Drug Development: Explored as a pharmacophore in designing new drugs targeting specific diseases.

- Biological Studies: Used in enzyme mechanism studies due to its ability to modify protein structures .

- Material Science: Investigated for developing advanced materials with unique properties due to its chemical reactivity .

Comparative Analysis

| Property/Compound | This compound | Ethyl 2,4-difluoro-5-methoxyphenylacetate |

|---|---|---|

| Molecular Formula | CHBrFNO | CHFO |

| Antimicrobial Activity | Yes | Yes |

| Anticancer Activity | Yes | Limited |

| Synthesis Complexity | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.